Cas no 1352012-69-1 (tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate)

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
- 3-(1-Aminocyclopropyl)-1-Boc-azetidine
- 1-azetidinecarboxylic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester
- ALBB-035418
- EN300-378608
- 1-Boc-3-(cyclopropan-1-amine)azetidine
- CS-0048400
- CEC01269
- AKOS023636581
- SB20166
- PB35864
- tert-butyl3-(1-aminocyclopropyl)azetidine-1-carboxylate
- MFCD22566184
- AS-34462
- DA-45822
- 3-(1-AMINO-CYCLOPROPYL)-1-BOC-AZETIDINE
- 1352012-69-1
- SCHEMBL15050798
- CHEMBL4473804
-
- MDL: MFCD22566184
- Inchi: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3
- InChI Key: QOVIOMOTHJUKFA-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C1)C1(CC1)N)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6Ų
- XLogP3: 0.6
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T205483-50mg |
tert-Butyl 3-(1-Aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 50mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN300-378608-10.0g |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95% | 10g |
$7851.0 | 2023-05-30 | |
Alichem | A449041012-250mg |
tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95% | 250mg |
429.46 USD | 2021-06-15 | |
Chemenu | CM106565-1g |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95%+ | 1g |
$1181 | 2023-03-07 | |
eNovation Chemicals LLC | D498574-250MG |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 97% | 250mg |
$345 | 2024-07-21 | |
Chemenu | CM106565-250mg |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95+% | 250mg |
$264 | 2021-08-06 | |
eNovation Chemicals LLC | D498574-5G |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 97% | 5g |
$2600 | 2024-07-21 | |
Enamine | EN300-378608-0.5g |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95% | 0.5g |
$756.0 | 2023-05-30 | |
Enamine | EN300-378608-1.0g |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95% | 1g |
$969.0 | 2023-05-30 | |
Enamine | EN300-378608-2.5g |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate |
1352012-69-1 | 95% | 2.5g |
$2036.0 | 2023-05-30 |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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3. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, with the CAS number 1352012-69-1, has emerged as a significant molecule in the field of organic chemistry and drug discovery. This compound, often abbreviated as TBCA (tert-butyl cyclopropyl azetidine carboxylate), is a derivative of azetidine, a four-membered ring structure that has gained attention due to its unique chemical properties and potential applications in medicinal chemistry.
The structure of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate consists of a cyclopropane ring attached to an azetidine ring, with a tert-butyl group and an amino group as substituents. This combination of structural elements contributes to its versatility in various chemical reactions and its ability to interact with biological systems. Recent studies have highlighted the importance of such bicyclic structures in modulating pharmacokinetic properties, making them valuable candidates for drug development.
In terms of synthesis, the preparation of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate involves multi-step organic reactions, including ring-forming processes and functional group transformations. Researchers have optimized these synthetic pathways to enhance yield and purity, ensuring that the compound is accessible for further studies. The use of advanced catalytic systems and stereochemical control has also been reported, underscoring the precision required in its synthesis.
The application of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate extends beyond traditional organic chemistry. In medicinal chemistry, this compound has been explored as a potential lead for developing bioactive molecules. Its ability to act as a building block for more complex structures has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns. Recent findings suggest that derivatives of this compound may exhibit promising activity against various therapeutic targets, including enzymes involved in metabolic disorders and neurodegenerative diseases.
In addition to its role in drug discovery, tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and nanoparticles. Researchers have investigated its potential as a monomer for synthesizing novel polymeric materials with tailored mechanical and thermal properties.
The study of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has also contributed to our understanding of stereochemistry and conformational analysis. The molecule's rigid structure provides insights into how steric effects influence reactivity and selectivity in chemical reactions. This knowledge is particularly relevant for designing enantioselective catalysts and asymmetric synthesis strategies.
In conclusion, the compound tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, with CAS number 1352012-69-1, represents a versatile platform for exploring new chemical entities across diverse fields. Its structural features, synthetic accessibility, and potential applications make it a subject of ongoing research interest. As advancements in chemical synthesis and computational modeling continue, this compound is expected to play an even more prominent role in driving innovation in science and technology.
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